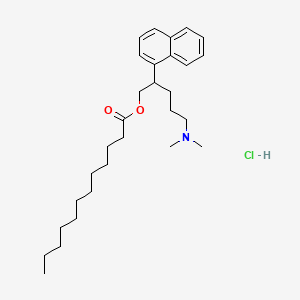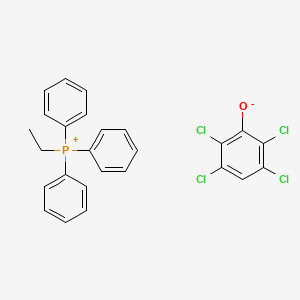
ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate is a chemical compound that combines the properties of ethyl(triphenyl)phosphanium and 2,3,5,6-tetrachlorophenolate Ethyl(triphenyl)phosphanium is a phosphonium salt, while 2,3,5,6-tetrachlorophenolate is a chlorinated phenolate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate typically involves the reaction of ethyl(triphenyl)phosphanium bromide with 2,3,5,6-tetrachlorophenol. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonium salts, while reduction may produce reduced phenolate derivatives .
科学的研究の応用
Ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate has several scientific research applications:
作用機序
The mechanism of action of ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate involves its interaction with molecular targets and pathways within cells. The compound can act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction. It may also interact with specific enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, particularly in the Wittig reaction.
Polymer-supported triphenylphosphine: Used in various organic synthesis applications due to its stability and ease of handling.
Tertiary phosphines: A broad class of compounds used in catalysis and organic synthesis.
Uniqueness
Ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate is unique due to its combination of a phosphonium salt and a chlorinated phenolate, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
93840-95-0 |
|---|---|
分子式 |
C26H21Cl4OP |
分子量 |
522.2 g/mol |
IUPAC名 |
ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate |
InChI |
InChI=1S/C20H20P.C6H2Cl4O/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;7-2-1-3(8)5(10)6(11)4(2)9/h3-17H,2H2,1H3;1,11H/q+1;/p-1 |
InChIキー |
TWHCUTOGTSLSKZ-UHFFFAOYSA-M |
正規SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


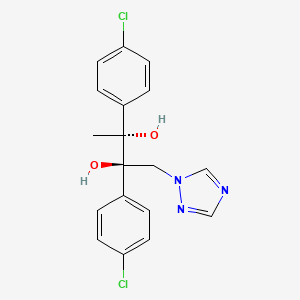

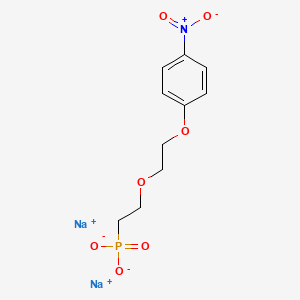

![1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide](/img/structure/B12672750.png)

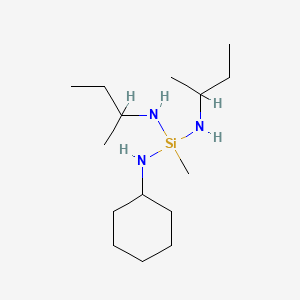
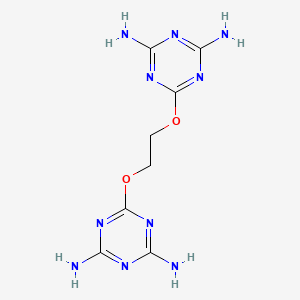
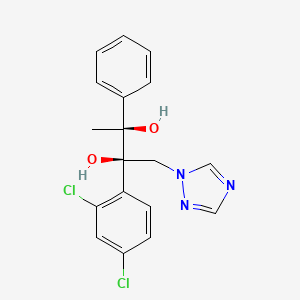
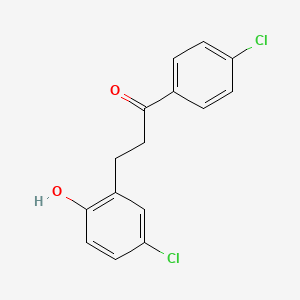
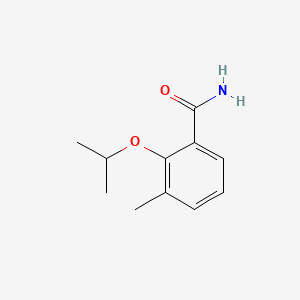

![2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12672819.png)
